セフィデロコル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefiderocol, also known as S-649266, is a novel catechol-substituted siderophore cephalosporin developed for injection . It is used to treat complicated urinary tract infections (including pyelonephritis) in patients who have limited or no other treatment options . It is also used to treat hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) .

Synthesis Analysis

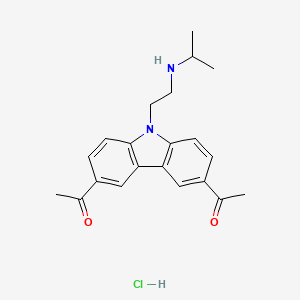

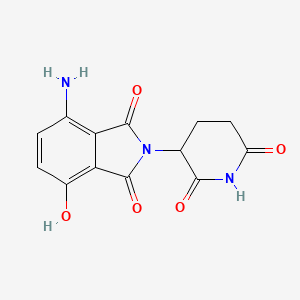

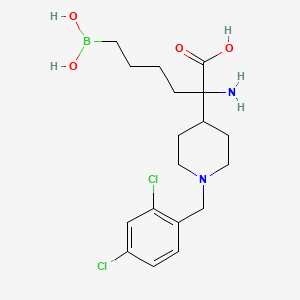

Cefiderocol is a novel siderophore cephalosporin targeting gram-negative bacteria, including strains with carbapenem resistance . The structural characteristics of cefiderocol show similarity to both ceftazidime and cefepime, which enable cefiderocol to withstand hydrolysis by β-lactamases . The unique chemical component is the addition of a catechol moiety on the C-3 side chain, which chelates iron and mimics naturally occurring siderophore molecules .Molecular Structure Analysis

Cefiderocol has a catechol-type siderophore and cephalosporin core and side chains . It has structural similarity with both ceftazidime and cefepime, besides the chlorocatechol group on the end of the C-3 chain .Chemical Reactions Analysis

Cefiderocol is actively transported across the outer membrane of the bacterial cell to the periplasmic space via specialized iron transporter channels . It has demonstrated structural stability against hydrolysis by both serine- and metallo-β-lactamases, including clinically relevant carbapenemases such as Klebsiella pneumoniae carbapenemase, oxacillin carbapenemase-48, and New Delhi metallo-β-lactamase .Physical And Chemical Properties Analysis

Cefiderocol shows linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion constituting the main route of elimination . Geometric means (coefficient of variation) of the volume of distribution and clearance in individuals with normal kidney function were 15.8 (15%) L and 4.70 (27%) L/h, respectively .科学的研究の応用

難治性感染症の治療

セフィデロコルは、難治性感染症の治療において有望であることが示されています。これらの感染症は、主にカルバペネム耐性(CR)緑膿菌、CRアシネトバクター・バウマニ、およびCRおよび第3世代セファロスポリン耐性エンテロバクター属細菌に関連しています。 {svg_1}. セフィデロコルの革新的な細胞浸透方法と、最も一般的なカルバペネマーゼに対する相対的な安定性は、その優れた抗菌活性の要因となっています。 {svg_2}.

多剤耐性グラム陰性細菌感染症の治療

セフィデロコルは、臨床的に重要な多剤耐性(MDR)グラム陰性細菌に対して活性を示す、新規なシデロフォアセファロスポリンです。 {svg_3}. 2019年11月14日に米国食品医薬品局(FDA)によって、複雑な尿路感染症の治療薬として初めて承認されました。 {svg_4}.

院内肺炎および人工呼吸器関連肺炎の治療

2020年9月28日、セフィデロコルは、院内肺炎および人工呼吸器関連肺炎の治療薬として承認されました。 {svg_5}. この承認は、APEKS-cUTI、APEKS-NP、およびCREDIBLE-CR試験の臨床データに基づいています。 {svg_6}.

複雑な尿路感染症の治療

APEKS-cUTI試験では、セフィデロコルは、MDRグラム陰性細菌による複雑な尿路感染症の治療において、イミペネム/シラスタチンと非劣性を示しました。 {svg_7}.

院内肺炎の治療

APEKS-NP試験では、セフィデロコルは、院内肺炎の治療において、メロペネムと非劣性を示しました。 {svg_8}.

グラム陰性細菌による重症感染症の治療

CREDIBLE-CR試験では、グラム陰性細菌による重症感染症の治療において、セフィデロコル群では、特にアシネトバクター属感染症のサブグループにおいて、最適な治療群と比較して全死亡率が高いことが観察されました。感染症 {svg_9}.

インビトロ殺菌活性

セフタジジムなどの他のセファロスポリン系抗生物質と同様に、セフィデロコルは、4つの主要な細菌病原体(肺炎桿菌、大腸菌、P. 緑膿菌、およびアシネトバクター・バウマニ {svg_10})に対する時間殺菌曲線実験において、強力なインビトロ殺菌活性を示しました。

カルバペネム耐性およびMDRグラム陰性細菌による感染症の治療

セフィデロコルは、カルバペネム耐性およびMDRエンテロバクター属細菌、および非発酵性グラム陰性桿菌に対して強力な活性を有する、カテコール置換シデロフォアセファロスポリンの研究用製剤です。 {svg_11}. 現在、カルバペネム耐性およびMDRグラム陰性細菌による感染症を含む、重症グラム陰性感染症の治療薬として、臨床開発の第III相試験が行われています。 {svg_12}.

作用機序

Target of Action

Cefiderocol, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Cefiderocol acts by binding to and inhibiting PBPs, thereby preventing cell wall synthesis and ultimately causing death of the bacterial cell . Unlike other β-lactam antibiotics, cefiderocol is a siderophore that can undergo active transport into the bacterial cell through iron channels . This unique mechanism allows cefiderocol to be effective against multidrug-resistant strains, including extended-spectrum β-lactamase producers and carbapenemase-producing bacteria .

Biochemical Pathways

Cefiderocol exploits two mechanisms to enter the bacterial cell: passive diffusion through the outer membrane porins, and active transport through siderophore uptake systems by binding to extracellular iron . Once inside the cell, cefiderocol binds to PBPs, inhibiting the synthesis of the bacterial cell wall and leading to cell death .

Pharmacokinetics

Cefiderocol exhibits linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion being the main route of elimination . The geometric means of the volume of distribution and clearance in individuals with normal kidney function were 15.8 L and 4.70 L/h, respectively . In patients with end-stage renal disease, clearance was 1.10 L/h . Time above the minimum inhibitory concentration is the main predictor of efficacy .

Result of Action

The molecular and cellular effects of cefiderocol’s action result in the death of the bacterial cell . Clinical trials have demonstrated a 72.6% rate of symptom resolution and bacterial eradication with cefiderocol compared to 54.6% with the comparator, imipenem/cilastatin .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of cefiderocol . Additionally, the presence of iron in the environment can affect the siderophore activity of cefiderocol, which is crucial for its transport into the bacterial cell .

生化学分析

Biochemical Properties

Cefiderocol plays a crucial role in biochemical reactions by targeting and inhibiting penicillin-binding proteins (PBPs) located on the bacterial cell wall. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . Cefiderocol interacts with various enzymes, including β-lactamases, and demonstrates high stability against hydrolysis by both serine- and metallo-β-lactamases . The catechol moiety on the C-3 side chain of cefiderocol chelates iron, facilitating its transport across the bacterial outer membrane via specialized iron transporter channels .

Cellular Effects

Cefiderocol exerts significant effects on various types of cells and cellular processes. It disrupts the formation of the bacterial cell wall by binding to PBPs, leading to bacterial cell death . This antibiotic influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Cefiderocol’s ability to chelate iron and utilize the bacterial iron uptake system enhances its efficacy against Gram-negative bacteria .

Molecular Mechanism

At the molecular level, cefiderocol exerts its effects by binding to PBPs, inhibiting peptidoglycan synthesis, and ultimately causing bacterial cell lysis . The siderophore-like property of cefiderocol allows it to enter the bacterial periplasmic space through active transport via siderophore uptake systems and passive diffusion through outer membrane porins . This dual mechanism of entry enhances its antibacterial activity and stability against β-lactamases .

Temporal Effects in Laboratory Settings

In laboratory settings, cefiderocol has shown promising stability and efficacy over time. It demonstrates linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion as the main route of elimination . Studies have indicated that cefiderocol maintains its antibacterial activity over extended periods, with no significant degradation observed . Long-term effects on cellular function have been positive, with cefiderocol showing sustained efficacy against Gram-negative bacteria .

Dosage Effects in Animal Models

In animal models, the effects of cefiderocol vary with different dosages. Dose-proportional increases in maximum plasma concentrations and areas under the concentration-time curve have been observed with increasing doses . Cefiderocol has demonstrated promising in vivo efficacy in several animal models, with no significant toxic or adverse effects at high doses . Threshold effects have been noted, with higher doses leading to increased antibacterial activity .

Metabolic Pathways

Cefiderocol is primarily excreted unchanged through the kidneys, with no significant metabolism observed . It does not interact with metabolizing enzymes or drug transporters, indicating a low potential for drug-drug interactions . The primary metabolic pathway involves renal excretion, with cefiderocol showing linear pharmacokinetics and a kidney function-dependent elimination .

Transport and Distribution

Cefiderocol is transported and distributed within cells and tissues through active iron transport systems and passive diffusion . The catechol moiety on cefiderocol facilitates its transport across the bacterial outer membrane, allowing it to reach the periplasmic space and exert its antibacterial effects . The drug shows a volume of distribution and clearance that are dependent on kidney function, supporting dose adjustments based on renal function .

Subcellular Localization

Cefiderocol localizes primarily in the periplasmic space of Gram-negative bacteria, where it binds to PBPs and inhibits cell wall synthesis . The siderophore-like property of cefiderocol allows it to hijack the bacterial iron transport machinery, achieving high periplasmic concentrations . This subcellular localization is crucial for its antibacterial activity and effectiveness against multidrug-resistant pathogens .

特性

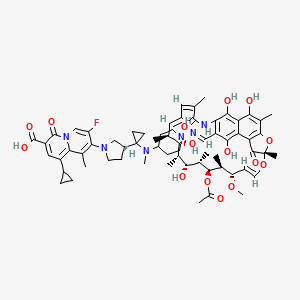

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefiderocol involves the reaction of a cephalosporin derivative with a catechol-containing siderophore to form a novel antibiotic compound.", "Starting Materials": [ "7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid", "2,3-dihydroxybenzoic acid" ], "Reaction": [ "The starting cephalosporin derivative is reacted with 2,3-dihydroxybenzoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form an amide bond between the two compounds.", "The resulting intermediate is then subjected to a deprotection step to remove the tetrazole group, which is accomplished by treatment with trifluoroacetic acid (TFA) and triethylsilane (TES).", "Finally, the resulting compound is purified by standard methods such as column chromatography to yield the final product, Cefiderocol." ] } | |

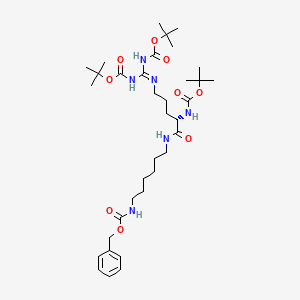

| Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect. | |

| 1225208-94-5 | |

分子式 |

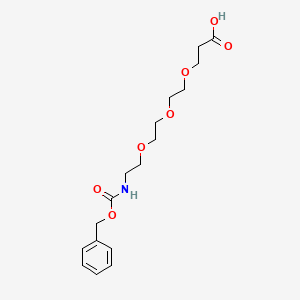

C30H34ClN7O10S2 |

分子量 |

752.2 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1 |

InChIキー |

DBPPRLRVDVJOCL-FQRUVTKNSA-N |

異性体SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

正規SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis5 |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

S-649266; S 649266; S649266; GSK2696266D; GSK-2696266D; GSK 2696266D; S-649266D; S 649266D; S649266D; Cefiderocol; Fetroja. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)